4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt 4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17953481
InChI: InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
SMILES:
Molecular Formula: C16H12N2Na2O9S2
Molecular Weight: 486.4 g/mol

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt

CAS No.:

Cat. No.: VC17953481

Molecular Formula: C16H12N2Na2O9S2

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt -

Specification

Molecular Formula C16H12N2Na2O9S2
Molecular Weight 486.4 g/mol
IUPAC Name disodium;5-acetamido-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Standard InChI InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Standard InChI Key HXVPDHLOXJWYDI-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₂N₂Na₂O₉S₂, with a molecular weight of 486.38 g/mol . Its IUPAC name is disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, reflecting the stereospecific (E)-configuration of the stilbene core . Key structural features include:

  • Acetamido group (–NHCOCH₃) at position 4.

  • Nitro group (–NO₂) at position 4'.

  • Disulfonic acid groups (–SO₃H) at positions 2 and 2', neutralized as disodium salts .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight486.38 g/mol
SolubilitySlight in DMSO, Methanol
Storage Temperature+4°C
Melting Point>300°C (decomposes)

Spectroscopic and Computational Data

  • SMILES: [Na+].[Na+].CC(=O)Nc1ccc(/C=C/c2ccc(cc2S(=O)(=O)[O-])[N+](=O)[O-])c(c1)S(=O)(=O)[O-].

  • InChI Key: HXVPDHLOXJWYDI-UHFFFAOYSA-L .

  • UV-Vis Absorption: Maxima at 340–360 nm due to conjugated π-system .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via stepwise functionalization of stilbene precursors:

  • Sulfonation: Introduction of sulfonic acid groups at positions 2 and 2' using fuming sulfuric acid.

  • Nitration: Electrophilic aromatic substitution to install the nitro group at position 4'.

  • Acetamidation: Reaction with acetic anhydride to form the acetamido group at position 4 .

  • Neutralization: Treatment with sodium hydroxide to yield the disodium salt .

Industrial Challenges

  • Purity Control: Residual solvents and byproducts (e.g., isomers) require rigorous chromatography .

  • Scale-Up Limitations: Low yields (~40%) due to steric hindrance during sulfonation .

Applications in Biochemical Research

Proteomics and Post-Translational Modifications

The compound is integral to 4D proteomics, a high-resolution mass spectrometry technique combining trapped ion mobility spectrometry (TIMS) with liquid chromatography . Key roles include:

  • Ion Mobility Enhancement: Polar sulfonic acid groups improve peptide separation in TIMS, increasing proteome coverage by 30% .

  • Post-Translational Modification (PTM) Analysis: Used to study acetylation and ubiquitination in disease models, such as COVID-19 lung tissue .

Table 2: Proteomic Applications

ApplicationOutcomeStudy
COVID-19 ProteomicsIdentified immune response regulatorsPNAS (2020)
Cardiac ProteomicsLinked β-OHB to HFpEF improvementCirculation Res (2020)

Comparative Analysis with Analogues

4-Amino-4'-Nitrostilbene-2,2'-Disulfonic Acid

  • Structural Difference: Amino (–NH₂) instead of acetamido group .

  • Applications: Intermediate for direct dyes (e.g., fluorescent yellow 7GL) .

Table 3: Key Comparisons

Property4-Acetamido Derivative4-Amino Derivative
SolubilitySlight in polar solventsHigh in water
Proteomic UtilityHighLow
Synthetic ComplexityModerateLow

Future Directions and Challenges

  • Targeted Drug Delivery: Functionalization for nanoparticle-based therapies .

  • High-Throughput Screening: Integration into automated platforms for clinical proteomics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator